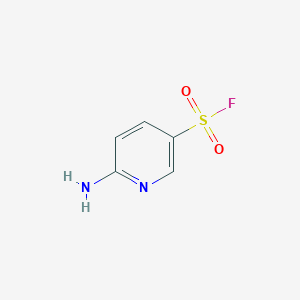

6-Aminopyridine-3-sulfonyl fluoride

Description

The Evolution and Ascendancy of Sulfonyl Fluoride (B91410) Chemistry

The journey of sulfonyl fluorides from relative obscurity to a central role in several chemical disciplines is a testament to their unique reactivity and stability. mdpi.com

A Historical Perspective on Sulfonyl Fluoride Reactivity

Initially explored in the early 20th century, sulfonyl fluorides were long considered stable and somewhat inert counterparts to the more reactive sulfonyl chlorides. chemrxiv.orgrsc.org Their synthesis was established through methods like the conversion of sulfonyl chlorides using fluoride sources. mdpi.comd-nb.info For decades, their application remained niche, often serving as precursors for sulfonamides and sulfonate esters, or in specialized roles such as inhibitors for certain enzymes. mdpi.comccspublishing.org.cn A key characteristic that set them apart was their remarkable stability towards hydrolysis and under many harsh reaction conditions, a property that would later be exploited in more complex molecular designs. mdpi.comsigmaaldrich.com

Contemporary Significance: The Era of SuFEx and Covalent Probes

The perception of sulfonyl fluorides underwent a dramatic transformation with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers. nih.govnih.gov This "click chemistry" paradigm highlighted the ability of the S-F bond to undergo highly efficient and specific reactions with a variety of nucleophiles under controlled activation. nih.gov This discovery unlocked the vast potential of sulfonyl fluorides as versatile connectors in organic synthesis, materials science, and chemical biology. nih.gov

Concurrently, the field of chemical biology recognized the utility of sulfonyl fluorides as "warheads" for covalent inhibitors and chemical probes. nih.govnih.gov Their unique reactivity profile allows them to form stable covalent bonds with the nucleophilic side chains of several amino acid residues within proteins, including lysine, tyrosine, histidine, serine, and threonine. nih.govgoogle.com This "beyond-cysteine" targeting capability has made sulfonyl fluorides invaluable tools for probing protein function and developing novel therapeutics. nih.govsigmaaldrich.com

| Amino Acid Residue | Nucleophilic Group | Potential for Covalent Modification | Resulting Linkage Stability |

|---|---|---|---|

| Lysine | ε-amino group | High | Stable Sulfonamide |

| Tyrosine | Phenolic hydroxyl group | High | Stable Sulfonate Ester |

| Serine | Hydroxyl group | Context-Dependent | Stable Sulfonate Ester |

| Threonine | Hydroxyl group | Context-Dependent | Stable Sulfonate Ester |

| Histidine | Imidazole side-chain | Context-Dependent | Stable Sulfonamide |

| Cysteine | Thiol group | High | Unstable Thiosulfonate Ester |

Pyridines and Aminopyridines: Foundational Scaffolds in Chemical Design

The pyridine (B92270) ring is a ubiquitous heterocycle that forms the core of a vast number of natural products, pharmaceuticals, and functional materials. Its derivatives, particularly those bearing amino substituents, are of paramount importance.

The Enduring Importance of Pyridine Derivatives in Heterocyclic Chemistry

Pyridine, an isostere of benzene, is a six-membered heteroaromatic ring that serves as a fundamental building block in organic chemistry. uni.lu Its derivatives are integral to a wide array of bioactive compounds, including vitamins and alkaloids. The nitrogen atom in the pyridine ring imparts distinct chemical properties, such as basicity and the ability to engage in hydrogen bonding, which are crucial for molecular recognition and biological activity. uni.lu The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate properties like solubility and bioavailability. uni.lu

The Role of Amino-Substituted Pyridines in Functional Molecule Design

The introduction of an amino group onto the pyridine ring significantly enhances its chemical versatility and utility in the design of functional molecules. Aminopyridines serve as key intermediates in the synthesis of a multitude of pharmaceuticals and agrochemicals. The amino group can act as a nucleophile, a base, or a directing group in various chemical transformations. In the context of medicinal chemistry, the aminopyridine moiety is a common pharmacophore found in drugs targeting a wide range of diseases. For instance, 3-aminopyridine (B143674) and its derivatives are precursors to compounds with diverse biological activities. uni.lu

Conceptual Positioning of 6-Aminopyridine-3-sulfonyl fluoride

This compound occupies a strategic position at the intersection of SuFEx chemistry and privileged heterocyclic scaffolds. This molecule is designed to leverage the distinct advantages of both its constituent parts.

The core structure combines:

A Sulfonyl Fluoride Moiety: Positioned at the 3-position of the pyridine ring, this group serves as a highly specific and controllable electrophilic center. It is primed to participate in SuFEx reactions or to act as a covalent warhead for targeting nucleophilic residues in biomolecules. nih.govgoogle.com

An Aminopyridine Scaffold: The 6-aminopyridine core is a well-established pharmacophore. The amino group at the 6-position can influence the electronic properties of the ring and the reactivity of the sulfonyl fluoride. It also provides a potential vector for further functionalization or can act as a key interaction point with biological targets.

The conceptual value of this compound lies in its potential as a bifunctional chemical tool. It can be utilized as a building block in the synthesis of more complex molecules, where the sulfonyl fluoride can be transformed into sulfonamides or sulfonate esters with high fidelity. Alternatively, it can be employed directly as a chemical probe or a fragment in drug discovery to identify and covalently label novel protein targets, capitalizing on the prevalence of the aminopyridine motif in bioactive compounds. sigmaaldrich.com

| Property | Value |

|---|---|

| CAS Number | 2091264-44-5 |

| Molecular Formula | C₅H₅FN₂O₂S |

| Molecular Weight | 176.17 g/mol |

| InChIKey | QKDLIBRLGJTOCC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1S(=O)(=O)F)N |

Unique Bifunctional Character for Synthetic Design

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The amino group (-NH2) is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and the formation of Schiff bases. Conversely, the sulfonyl fluoride (-SO2F) group is a powerful electrophile. d-nb.infosemanticscholar.orgresearchgate.net This electrophilicity is central to its application in "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions, where it can react with a variety of nucleophiles. researchgate.net

The presence of both a nucleophile and an electrophile within the same molecule allows for sequential or selective reactions, making it a valuable building block for the synthesis of more complex molecules. For instance, the amino group can be used as a handle to attach the molecule to a larger scaffold before utilizing the sulfonyl fluoride for a subsequent coupling reaction.

Rationale for Dedicated Research Inquiry into the Compound

The growing interest in sulfonyl fluorides as covalent probes in chemical biology and drug discovery provides a strong rationale for the dedicated study of this compound. enamine.net Sulfonyl fluorides are known to form stable covalent bonds with nucleophilic amino acid residues in proteins, such as tyrosine, lysine, serine, and histidine. enamine.net This property makes them invaluable tools for irreversibly inhibiting enzyme activity and for mapping the binding sites of proteins.

The aminopyridine scaffold is also a common motif in medicinal chemistry, appearing in numerous biologically active compounds. The combination of this privileged scaffold with the reactive sulfonyl fluoride "warhead" suggests that this compound and its derivatives could be promising candidates for the development of targeted covalent inhibitors. nih.gov Further research into this compound is warranted to explore its potential in these applications and to fully understand its reactivity and synthetic utility.

Synthesis and Reactivity

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its preparation can be conceptualized based on established methods for the synthesis of related sulfonyl fluorides. A plausible synthetic route could involve the conversion of a precursor such as 6-aminopyridine-3-sulfonic acid or its corresponding sulfonyl chloride.

General methods for the synthesis of aryl sulfonyl fluorides often start from sulfonyl chlorides, which can be converted to sulfonyl fluorides via halogen exchange using a fluoride source like potassium fluoride. mdpi.com Another approach involves the direct synthesis from sulfonamides. d-nb.infosemanticscholar.org A patent for the synthesis of the related pyridine-3-sulfonyl chloride from 3-aminopyridine suggests a potential pathway that could be adapted. google.com

The reactivity of this compound is dictated by its bifunctional nature. The amino group can undergo typical reactions of an aromatic amine. The sulfonyl fluoride group, being a strong electrophile, is reactive towards strong nucleophiles. The stability and reactivity of sulfonyl fluorides can be modulated by the electronic properties of the aromatic ring to which they are attached. acs.org

Research Findings

Specific research findings on this compound are limited. However, extensive research on the broader class of sulfonyl fluorides provides a framework for understanding its potential. Studies have shown that arylsulfonyl fluorides can be used to target specific amino acid residues in proteins, highlighting their potential in the development of chemical probes and covalent inhibitors. nih.gov The reactivity of the sulfonyl fluoride moiety is a key area of investigation, with studies focusing on its stability in aqueous media and its reactivity with various nucleophiles. acs.org

The table below summarizes the general reactivity of the functional groups present in this compound.

| Functional Group | Type of Reactivity | Potential Reactions |

| Amino Group (-NH2) | Nucleophilic | Acylation, Alkylation, Diazotization, Schiff base formation |

| Sulfonyl Fluoride (-SO2F) | Electrophilic | Nucleophilic substitution (SuFEx) with amines, phenols, etc. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5FN2O2S |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

6-aminopyridine-3-sulfonyl fluoride |

InChI |

InChI=1S/C5H5FN2O2S/c6-11(9,10)4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) |

InChI Key |

QKDLIBRLGJTOCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Aminopyridine 3 Sulfonyl Fluoride

Synthetic Routes from Precursor Materials

The construction of 6-aminopyridine-3-sulfonyl fluoride (B91410) can be broadly classified into two main strategies: functionalization of a pre-existing aminopyridine core and transformation of precursors where the sulfur-based functional group is already in place.

These approaches begin with aminopyridine or its derivatives, installing the sulfonyl fluoride moiety through strategic functionalization of the pyridine (B92270) ring.

A common pathway to functionalize pyridines involves an initial halogenation step. However, for the synthesis of pyridine-3-sulfonyl halides, a more direct route often involves the Sandmeyer-type reaction starting from an aminopyridine. For instance, 3-aminopyridine (B143674) can be converted into a diazonium salt, which is then reacted to introduce the sulfonyl chloride group.

A patented process illustrates this transformation for the synthesis of pyridine-3-sulfonyl chloride, a direct precursor to the corresponding fluoride. google.com The process involves:

Diazotization: 3-Aminopyridine is treated with a sodium nitrite (B80452) aqueous solution in the presence of hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt. google.com

Sulfonylchlorination: The intermediate diazonium salt is then reacted with a thionyl chloride solution in the presence of a copper catalyst (e.g., cuprous chloride) to yield pyridine-3-sulfonyl chloride. google.com

While this example starts with 3-aminopyridine, the resulting pyridine-3-sulfonyl chloride could then undergo further reactions, such as nitration followed by reduction, to introduce the amino group at the 6-position before the final fluorination step. Alternatively, starting with 6-chloro-3-aminopyridine could provide a handle for introducing the amino group via nucleophilic substitution after the formation of the sulfonyl halide.

Another relevant strategy is the palladium-catalyzed synthesis of sulfonyl fluorides from aryl halides. researchgate.net This involves the reaction of an aryl bromide or iodide with a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) followed by treatment with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). researchgate.net A hypothetical route for 6-aminopyridine-3-sulfonyl fluoride could therefore start with 3-bromo-6-aminopyridine.

| Step | Reagents and Conditions | Product | Typical Yield | Reference |

| Diazotization of 3-Aminopyridine | NaNO₂, HCl (aq), 0-5 °C | Pyridine-3-diazonium chloride | Intermediate | google.com |

| Sulfonylchlorination | Thionyl chloride, CuCl, 0-5 °C | Pyridine-3-sulfonyl chloride | 90.7% | google.com |

| Pd-Catalyzed Sulfonylation | Aryl halide, DABSO, PdCl₂(AmPhos)₂, Et₃N, i-PrOH, 75 °C | Aryl sulfinate | Intermediate | researchgate.net |

| In-situ Fluorination | NFSI, room temperature | Aryl sulfonyl fluoride | Not specified | researchgate.net |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu The strategy relies on a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position, creating a nucleophilic carbon center. harvard.edu

For pyridine derivatives, various functional groups, including amides, can act as effective DMGs. harvard.edu In the context of synthesizing this compound, a protected amino group at the 2-position (which would become the 6-position in the final product nomenclature if the principal functional group is at position 3) could direct metalation to the 3-position.

The synthetic sequence could be envisioned as:

Protection: The amino group of 2-aminopyridine (B139424) is protected, for example, as an N-Boc or pivaloyl amide, to enhance its directing ability and prevent reaction with the organolithium base.

Lithiation: The protected aminopyridine is treated with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) to achieve lithiation at the C-3 position. harvard.edu

Sulfur Dioxide Quench: The resulting organolithium intermediate is quenched with sulfur dioxide (SO₂), often from a source like DABSO, to form a lithium sulfinate salt.

Fluorination: The sulfinate is then reacted with an electrophilic fluorinating agent, such as Selectfluor or NFSI, to generate the target sulfonyl fluoride. organic-chemistry.org

Notably, the sulfonyl fluoride group (SO₂F) itself has been shown to be a powerful directing group for ortho-lithiation, suggesting that once formed, it could potentially direct further functionalization if needed. researchgate.net

These methods start with a pyridine ring already bearing a sulfur-containing functional group at the 3-position, which is then converted into the desired sulfonyl fluoride.

The direct oxidation of thiols presents an increasingly popular route to sulfonyl fluorides, avoiding the need for pre-formed sulfonyl chlorides. The required precursor for this pathway is 6-aminopyridine-3-thiol.

Electrochemical methods offer an environmentally benign approach. nih.govnih.gov This strategy involves the anodic oxidation of a thiol or disulfide in the presence of a fluoride source. nih.govnih.govtue.nl

Reaction Conditions: The reaction is typically carried out in an undivided cell with a graphite (B72142) anode and a stainless steel or iron cathode. nih.govcardiff.ac.uk A mixture of acetonitrile (B52724) and aqueous HCl is often used as the solvent system, with potassium fluoride (KF) serving as both the fluoride source and a supporting electrolyte. nih.gov

Mechanism: The process is believed to proceed through the initial oxidation of the thiol to a disulfide, which is then further oxidized to form the sulfonyl fluoride. nih.govcardiff.ac.uk

A more traditional chemical oxidation method involves a two-step, one-pot procedure. Heteroaromatic thiols can be oxidized with an oxidant like aqueous sodium hypochlorite (B82951) to form the corresponding sulfonyl chloride intermediate. This intermediate is then treated in situ with a fluorinating agent such as potassium bifluoride (KHF₂) to yield the final sulfonyl fluoride product. mdpi.com

| Method | Starting Material | Key Reagents | Conditions | Reference |

| Electrochemical Oxidation | Thiol or Disulfide | KF, Pyridine, MeCN/HCl (aq) | Graphite anode, steel cathode, room temp. | nih.govnih.gov |

| Chemical Oxidation | Heteroaromatic Thiol | 1. NaOCl (aq) 2. KHF₂ | One-pot, two-step | mdpi.com |

The conversion of sulfonic acids or sulfonyl chlorides into sulfonyl fluorides is a well-established and reliable synthetic strategy. mdpi.com The necessary precursors would be 6-aminopyridine-3-sulfonic acid or 6-aminopyridine-3-sulfonyl chloride.

From Sulfonyl Chlorides: The substitution of chloride with fluoride in sulfonyl chlorides is a common final step. This halogen exchange (HALEX) reaction is typically achieved using a fluoride salt.

Reagents: Potassium fluoride (KF) is widely used, often in combination with a phase-transfer catalyst like 18-crown-6 (B118740) ether to enhance the solubility and nucleophilicity of the fluoride ion in organic solvents such as acetonitrile. mdpi.com Potassium bifluoride (KHF₂) is another effective fluorinating agent for this transformation. mdpi.com

From Sulfonic Acids: Direct conversion from sulfonic acids offers an advantage by bypassing the often-unstable sulfonyl chloride intermediate. nih.gov

One-Pot, Two-Step Method: A modern approach involves treating the sulfonic acid with cyanuric chloride to form the sulfonyl chloride in situ. This is immediately followed by the addition of a fluoride source like KHF₂ to complete the conversion to the sulfonyl fluoride in the same reaction vessel. mdpi.comnih.gov

From Sulfonamides: A related method starts from the corresponding sulfonamide, such as 6-aminopyridine-3-sulfonamide. sigmaaldrich.com The sulfonamide is activated with a reagent like pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) and magnesium chloride to form the sulfonyl chloride in situ, which is then immediately converted to the sulfonyl fluoride by the addition of potassium fluoride. d-nb.inforesearchgate.net This method is noted for its mild conditions and high chemoselectivity. d-nb.inforesearchgate.net

| Precursor | Method | Key Reagents | Conditions | Reference |

| Sulfonyl Chloride | Halogen Exchange | KF, 18-crown-6 | Acetonitrile, room temp. | mdpi.com |

| Sulfonic Acid | One-Pot Deoxyfluorination | 1. Cyanuric Chloride 2. KHF₂ | Acetonitrile, 60 °C | mdpi.comnih.gov |

| Sulfonamide | In-situ Activation/Fluorination | Pyry-BF₄, MgCl₂, KF | MeCN, 60 °C | d-nb.inforesearchgate.net |

Sulfur-Based Precursor Transformation Pathways

Catalytic and Reagent-Mediated Synthesis

The formation of the sulfonyl fluoride moiety on the aminopyridine scaffold often relies on the transformation of a pre-existing sulfur-containing functional group or the direct introduction of the -SO₂F group through cross-coupling reactions. These transformations are typically mediated by specific fluorinating reagents or transition metal catalysts.

The conversion of more common sulfur functional groups, such as sulfonyl chlorides, sulfonic acids, or sulfonamides, into sulfonyl fluorides is a cornerstone of their synthesis. This is achieved through a halide exchange or a direct fluorination reaction, employing a variety of reagents.

The most traditional method involves the nucleophilic fluorination of the corresponding sulfonyl chloride (e.g., 6-aminopyridine-3-sulfonyl chloride) with a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂). rsc.orgrhhz.net The efficiency of this reaction can be enhanced by using phase-transfer catalysts, such as 18-crown-6 ether, in solvents like acetonitrile. mdpi.com

More modern and often milder fluorinating agents have also been employed. Reagents like Selectfluor can be used for the oxidative fluorination of sulfonyl hydrazides or sodium arylsulfinates in aqueous media. rhhz.netmdpi.com For the conversion of sulfonic acids, a one-pot, two-step procedure can be utilized, first forming the sulfonyl chloride in situ with cyanuric chloride, followed by a chlorine-fluorine exchange with KHF₂. rsc.org Other reagents, such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., XtalFluor-E), have also been reported for the deoxyfluorination of sulfonic acids to yield sulfonyl fluorides under mild conditions. rsc.orgresearchgate.net

A summary of common fluorinating reagents and their precursor substrates is presented below.

| Fluorinating Reagent | Precursor Functional Group | Typical Conditions | Reference |

| Potassium Fluoride (KF) | Sulfonyl Chloride | Aqueous solution, boiling | rhhz.net |

| KF / 18-crown-6 | Sulfonyl Chloride | Acetonitrile, room temperature | mdpi.com |

| Potassium Bifluoride (KHF₂) | Sulfonyl Chloride, Sulfonic Acid | Acetonitrile, 60 °C (after chlorination) | rsc.org |

| Selectfluor | Sulfonyl Hydrazide, Sodium Sulfinate | Water, 60 °C | rhhz.netmdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | Aryl Sulfinate | Room temperature | nih.govresearchgate.net |

| Xtalfluor-E® | Sulfonic Acid / Salt | Mild conditions | researchgate.net |

Transition metal catalysis offers powerful methods for the direct installation of the sulfonyl fluoride group onto an aromatic or heteroaromatic core, often with high regioselectivity. nih.gov These methods typically involve the cross-coupling of a functionalized pyridine derivative with a sulfur dioxide surrogate, followed by oxidative fluorination.

Palladium catalysis is a prominent strategy. For instance, a palladium-catalyzed coupling between an aryl halide (e.g., 5-bromo-2-aminopyridine) and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can generate a sulfinate intermediate. nih.govresearchgate.net This intermediate is then treated in situ with an electrophilic fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), to yield the final aryl sulfonyl fluoride. nih.gov This approach is valuable for late-stage functionalization. researchgate.net Copper-catalyzed reactions have also been developed, for example, in the fluorosulfurylation of aryl diazonium salts. nih.gov

More recently, main-group elements like bismuth have been explored for catalysis. A bismuth-catalyzed protocol allows for the conversion of (hetero)aryl boronic acids into sulfonyl fluorides, proceeding through organobismuth intermediates and showing broad functional group tolerance under mild conditions. acs.org

| Catalytic System | Starting Material | Key Reagents | Reaction Type | Reference |

| PdCl₂(AmPhos)₂ | Aryl Bromide | DABSO, Et₃N, NFSI | Sulfonylation/Fluorination | mdpi.comresearchgate.net |

| Pd(OAc)₂ / CataCXium A | Aryl Iodide | DABSO, Selectfluor | Sulfonylation/Fluorination | mdpi.com |

| CuCl₂(DMBP) | Aryl Diazonium Salt | DABSO | Radical Fluorosulfurylation | nih.gov |

| Bi(III) Catalyst | Aryl Boronic Acid | SO₂, Selectfluor | Organobismuth Catalysis | acs.org |

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters, particularly solvent and temperature. Furthermore, controlling the position of functionalization on the pyridine ring is a critical challenge.

The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents like acetonitrile are frequently used in both fluorination and transition metal-catalyzed reactions, as they effectively dissolve the reagents and intermediates. mdpi.comd-nb.info In a study on the synthesis of 2-aminothiazole (B372263) sulfonyl fluorides, acetonitrile and 1,4-dioxane (B91453) provided excellent yields (93-95%), while solvents like THF and toluene (B28343) were less effective. chemrxiv.org

Temperature is another critical variable. While some fluorinations with highly reactive sulfonyl chlorides can proceed at room temperature, many transformations require heating to achieve reasonable reaction times. mdpi.com For example, the conversion of sulfonamides to sulfonyl fluorides using Pyry-BF₄ is typically conducted at 60 °C. d-nb.info Similarly, optimization of a guanidine (B92328) intermediate synthesis showed that increasing the temperature from 50 °C to 70 °C in acetonitrile drastically improved the yield, from 36% to 99%. chemrxiv.org However, excessively high temperatures can lead to side reactions and decomposition, necessitating a careful balance.

| Reaction Step | Solvent | Temperature (°C) | Effect on Yield | Reference |

| Guanidine Intermediate Formation | THF | 80 | Low (9%) | chemrxiv.org |

| Guanidine Intermediate Formation | Acetonitrile | 80 | High (93%) | chemrxiv.org |

| Guanidine Intermediate Formation | 1,4-Dioxane | 80 | High (95%) | chemrxiv.org |

| Guanidine Intermediate Formation | Acetonitrile | 70 | Excellent (99%) | chemrxiv.org |

| Guanidine Intermediate Formation | Acetonitrile | 50 | Low (36%) | chemrxiv.org |

For the target molecule, this compound, there are no stereocenters, so stereochemical considerations are not a primary concern. However, regioselectivity is of paramount importance. The pyridine ring is inherently electron-deficient, and the positions are not equally reactive. Furthermore, the existing amino group at the C-6 position is an activating, ortho-, para-directing group for electrophilic substitution.

Direct electrophilic sulfonation of 6-aminopyridine (or 2-aminopyridine) would be expected to occur at the C-5 position (para to the amino group) and possibly the C-3 position (ortho). This can lead to mixtures of isomers that are difficult to separate. Nucleophilic aromatic substitution on pyridines is also challenging, especially at the meta-position. rsc.org

To overcome these regioselectivity issues, synthetic strategies often start with a pyridine ring that is already functionalized at the desired position. For instance, starting with 3-bromo-6-aminopyridine or 3-amino-5-bromopyridine (B85033) allows for a transition-metal-catalyzed cross-coupling reaction to selectively introduce the sulfonyl fluoride group at the C-3 or C-5 position, respectively. This directed approach ensures that the desired regioisomer is formed exclusively, avoiding the formation of product mixtures and simplifying purification.

Emerging Synthetic Technologies

Recent advancements in synthetic chemistry offer novel and potentially more efficient routes to sulfonyl fluorides. These emerging technologies often feature milder reaction conditions, greater functional group tolerance, and unique reaction pathways.

One such technology is the use of pyrylium salts, like Pyry-BF₄, to activate stable primary sulfonamides. d-nb.info This method allows for the in-situ formation of a sulfonyl chloride intermediate from a sulfonamide (e.g., 6-aminopyridine-3-sulfonamide) in the presence of MgCl₂, which is then immediately converted to the sulfonyl fluoride with KF. d-nb.info This approach is highly chemoselective and tolerates complex molecular scaffolds. d-nb.info

Electrochemical synthesis represents another frontier, providing a reagent-free method for oxidative fluorination. For example, the electrolysis of thiols or disulfides in an undivided cell with KF as the fluorine source can produce sulfonyl fluorides at room temperature. mdpi.com

Photocatalysis has also been harnessed to generate fluorosulfonyl radicals from precursors like ClSO₂F, although the hazardous nature of this precursor is a limitation. nih.gov The development of new, stable solid reagents that can generate the SO₂F radical under visible light is an active area of research that could provide a powerful tool for direct C-SO₂F bond formation. nih.gov These methods provide concise and redox-economic pathways to sulfonyl fluorides, expanding the toolkit for synthesizing complex molecules like this compound. nih.gov

Flow Chemistry Approaches for Continuous Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While the direct continuous synthesis of this compound has not been explicitly detailed in the literature, established flow chemistry protocols for the synthesis of sulfonyl fluorides from various precursors can be adapted for this target molecule.

One promising approach is the electrochemical oxidative coupling of thiols and potassium fluoride in a continuous flow system. This method has been demonstrated to be effective for a range of thiols, affording the corresponding sulfonyl fluorides in short residence times. nih.gov The proposed synthesis of this compound would start from 6-aminopyridine-3-thiol. A solution of the thiol and pyridine in an organic solvent, along with an aqueous solution of potassium fluoride, would be pumped through an electrochemical flow cell equipped with a graphite anode and a stainless-steel cathode. The application of a constant current would induce the oxidative coupling, yielding the desired sulfonyl fluoride.

The key parameters for such a synthesis are summarized in the table below, based on analogous transformations.

| Parameter | Value/Condition | Reference |

| Starting Material | Thiophenol (benchmark) | nih.gov |

| Fluoride Source | Potassium Fluoride (KF) | nih.gov |

| Solvent System | Acetonitrile/Water | nih.gov |

| Electrode Material | Graphite (Anode), Stainless Steel (Cathode) | nih.gov |

| Residence Time | 5 minutes | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Yield | Up to 92% (for benchmark) | nih.gov |

This electrochemical flow method avoids the need for harsh reagents and allows for rapid optimization and production. nih.gov The successful application of flow chemistry for the synthesis of other aminopyridine derivatives, such as 2-aminopyridines and imidazopyridines, further supports the feasibility of this approach for the target compound. researchgate.netacs.org

Photoredox Catalysis in Sulfonyl Fluoride Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of a wide array of chemical bonds under mild reaction conditions. This methodology has been successfully applied to the synthesis of sulfonyl fluorides from various starting materials, and it holds significant potential for the synthesis of this compound.

One potential photoredox strategy involves the use of a diazonium salt precursor. The corresponding 6-aminopyridine-3-diazonium salt could be generated in situ from 6-amino-3-aminopyridine and subsequently converted to the sulfonyl fluoride. A general method for the fluorosulfonylation of aryldiazonium salts utilizes a photocatalyst, a source of sulfur dioxide (such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct - DABSO), and a fluorine source under visible light irradiation. nih.gov

A second photoredox approach could involve the direct C-H functionalization of 6-aminopyridine. While challenging, photoredox-catalyzed C-H functionalization of amines and their derivatives has been documented. nih.govprinceton.edu This would represent a highly atom-economical route to the target molecule.

A third possibility is the use of organoboron precursors. If 6-aminopyridine-3-boronic acid or a related derivative were available, it could be subjected to a photoredox-catalyzed sulfonyl fluorination. organic-chemistry.org

The general conditions for the photoredox-catalyzed synthesis of sulfonyl fluorides are highlighted in the table below.

| Parameter | Condition | Reference |

| Starting Material | Aryl Diazonium Salts / Organoboron Compounds | nih.govorganic-chemistry.org |

| SO2 Source | DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) | nih.gov |

| Fluorine Source | Selectfluor / NFSI (N-Fluorobenzenesulfonimide) | organic-chemistry.orglookchem.com |

| Photocatalyst | Iridium or Ruthenium complexes, or organic dyes | princeton.edu |

| Light Source | Blue LEDs | nih.gov |

| Solvent | Acetonitrile, DMF | nih.gov |

| Temperature | Room Temperature | lookchem.com |

The successful photocatalytic [2+2] cycloaddition reaction to form cyclobutene-fused pyridinyl sulfonyl fluorides demonstrates the compatibility of the pyridinyl core with photoredox conditions for sulfonyl fluoride synthesis. rhhz.net The choice of the specific precursor and reaction conditions would be crucial for the successful synthesis of this compound via photoredox catalysis.

Mechanistic Investigations into the Chemical Reactivity of 6 Aminopyridine 3 Sulfonyl Fluoride

Reactivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group (–SO₂F) is known for its unique balance of stability and reactivity. sigmaaldrich.comenamine.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are generally stable to a wide range of conditions, including aqueous environments, yet can react with nucleophiles under appropriate activation. sigmaaldrich.comsigmaaldrich.com This tunable reactivity makes them valuable tools in various chemical transformations. chemrxiv.org The reactivity of the sulfur atom in a sulfonyl fluoride is influenced by the strong electron-withdrawing nature of both the fluorine and the two oxygen atoms, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Addition and Substitution Reactions

The primary mode of reaction for the sulfonyl fluoride moiety is nucleophilic substitution at the sulfur atom. This process, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx), typically proceeds through a nucleophilic addition-elimination mechanism. A nucleophile attacks the electrophilic sulfur atom, leading to a transient pentacoordinate intermediate or transition state, which then collapses by expelling the fluoride ion as a leaving group.

The general mechanism can be depicted as follows: Nu:⁻ + R-SO₂F → [R-SO₂(F)(Nu)]⁻ → R-SO₂-Nu + F⁻

The rate and success of this reaction are highly dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts or activating agents.

The reaction of sulfonyl fluorides with oxygen-based nucleophiles, such as alcohols and phenols, leads to the formation of sulfonate esters. These reactions often require activation, typically through the use of a base to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity.

For instance, the reaction of a sulfonyl fluoride with a phenol in the presence of a base like triethylamine (B128534) (Et₃N) or a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) proceeds via the formation of a more nucleophilic phenoxide ion. The phenoxide then attacks the sulfur center of the sulfonyl fluoride.

Reaction Scheme: Ar-OH + Base ⇌ Ar-O⁻ + Base-H⁺ Ar-O⁻ + R-SO₂F → Ar-O-SO₂-R + F⁻

The reactivity of phenols can be influenced by the electronic nature of their substituents. Electron-donating groups on the aromatic ring increase the nucleophilicity of the corresponding phenoxide, facilitating the reaction. Conversely, electron-withdrawing groups can hinder the reaction. The choice of base and solvent system is also critical. For example, some reactions show selectivity for phenols over amines in aqueous media, a phenomenon attributed to different reaction mechanisms. nih.gov

| Nucleophile | Product | Conditions |

| Phenol | Phenyl sulfonates | Base (e.g., Et₃N, DBU), various solvents |

| Alcohol | Alkyl sulfonates | Base, often requires more forcing conditions than phenols |

Nitrogen-based nucleophiles, particularly primary and secondary amines, react with sulfonyl fluorides to form sulfonamides. acs.org These reactions are fundamental in medicinal chemistry and drug discovery due to the prevalence of the sulfonamide functional group in pharmaceuticals. chemrxiv.orgacs.org

The reaction of 6-aminopyridine-3-sulfonyl fluoride with an external amine would result in a sulfonamide. However, the presence of the amino group on the pyridine (B92270) ring introduces the possibility of intramolecular reactions or polymerization, depending on the reaction conditions.

The reaction with amines can be catalyzed by various means, including the use of Lewis acids or bases. For example, calcium triflimide [Ca(NTf₂)₂] has been shown to activate sulfonyl fluorides towards nucleophilic attack by amines. acs.org The mechanism is proposed to involve coordination of the sulfonyl fluoride to the calcium ion, increasing the electrophilicity of the sulfur atom. acs.org

Computational studies have suggested that for some amine-sulfonyl fluoride reactions, a termolecular transition state involving a second molecule of the amine acting as a base can be involved, following an Sₙ3-type pathway. nih.gov The deprotonation of the amine nucleophile has been shown to control the reaction course between nucleophilic aromatic substitution (SₙAr) and SuFEx on substrates bearing both functionalities. researchgate.net

| Nucleophile | Product | Conditions |

| Primary Amines | N-Substituted sulfonamides | Base (e.g., Et₃N), Lewis acids (e.g., Ca(NTf₂)₂), or thermal conditions |

| Secondary Amines | N,N-Disubstituted sulfonamides | Similar to primary amines, can be more sterically hindered |

| Hydrazines | Sulfonohydrazides | Generally proceeds under similar conditions to amines |

The reaction of sulfonyl fluorides with carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of sulfones. These reactions expand the synthetic utility of sulfonyl fluorides by enabling the formation of carbon-sulfur bonds.

For instance, the reaction with a Grignard reagent (R'-MgX) would proceed as follows: R-SO₂F + R'-MgX → R-SO₂-R' + MgXF

These reactions must be carried out under anhydrous conditions due to the high reactivity of organometallic reagents with protic solvents. The choice of the organometallic reagent and reaction conditions is crucial to avoid side reactions.

Enolates, being softer carbon nucleophiles, can also react with sulfonyl fluorides, although this is a less common transformation. The reaction would lead to α-sulfonyl ketones or related compounds.

| Nucleophile | Product | Conditions |

| Grignard Reagents (R'MgX) | Sulfones (R-SO₂-R') | Anhydrous ether or THF |

| Organolithium Reagents (R'Li) | Sulfones (R-SO₂-R') | Anhydrous ether or THF |

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The reaction of sulfonyl fluorides with nucleophiles is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless. sigmaaldrich.com SuFEx reactions are characterized by their high efficiency, broad scope, and formation of stable linkages, fitting the criteria for "click chemistry." sigmaaldrich.comnih.gov The this compound is a potential building block for SuFEx applications.

The mechanistic pathways of SuFEx reactions involving this compound are generally expected to follow the principles of nucleophilic substitution at the sulfur(VI) center. The specific pathway can be influenced by the nature of the nucleophile and the presence of catalysts.

Base-Mediated/Catalyzed Pathway: For reactions with O- and N-nucleophiles, a base is often employed to deprotonate the nucleophile, increasing its reactivity. nih.gov The reaction then proceeds via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom. The role of the base can be catalytic or stoichiometric. nih.gov

Lewis Acid Catalysis: Lewis acids, such as Ca(NTf₂)₂, can activate the sulfonyl fluoride by coordinating to the oxygen or fluorine atoms of the sulfonyl group. acs.orgacs.org This coordination enhances the electrophilicity of the sulfur atom, making it more susceptible to attack by even weak nucleophiles. The transition state in these reactions can involve a chelate-type coordination. acs.org

"On-Water" SuFEx: Some SuFEx reactions have been shown to be accelerated in water. nih.gov This "on-water" effect is thought to arise from the stabilization of the transition state by hydrogen bonding at the water-organic interface. This could be a relevant pathway for reactions of this compound, given its potential for hydrogen bonding.

Sₙ3-Type Pathway: As mentioned earlier, for amine nucleophiles, a termolecular mechanism has been proposed where a second equivalent of the amine acts as a proton shuttle, facilitating the reaction. nih.gov

The presence of the 6-amino group in the pyridine ring of the title compound adds a layer of complexity. This group can act as an internal nucleophile or as a base, potentially leading to intramolecular cyclization or intermolecular polymerization under certain conditions. It can also influence the electronic properties of the sulfonyl fluoride group, modulating its reactivity. For instance, the electron-donating nature of the amino group could slightly decrease the electrophilicity of the sulfur center compared to an unsubstituted pyridine-3-sulfonyl fluoride.

Scope and Limitations in Diverse SuFEx Applications

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful tool in click chemistry, prized for its efficiency and reliability in creating robust chemical linkages. nih.gov The sulfonyl fluoride group in this compound is a key participant in SuFEx reactions, yet its application is not without nuances.

The reactivity of sulfonyl fluorides in SuFEx applications is highly dependent on the reaction conditions and the nature of the nucleophile. nih.govsigmaaldrich.com While generally stable, the electrophilicity of the S-F bond can be harnessed under specific conditions to allow for rapid reactions. nih.gov This latent reactivity contributes to the exceptional orthogonality of SuFEx chemistry. nih.gov For instance, the use of organosuperbases like DBU and BEMP as catalysts can be effective, but their strong basicity can limit the substrate scope, particularly with compounds containing sensitive functional groups. nih.gov Alkyl sulfonyl fluorides, for example, are often incompatible with strong bases due to the risk of deprotonation and subsequent elimination side reactions. nih.gov

Furthermore, the nature of the nucleophilic partner plays a crucial role. While SuFEx reactions can occur with a variety of nucleophiles including amines, phenols, and thiols, the reaction with specific amino acid residues in biological systems has been a significant area of investigation. nih.govnih.govenamine.net Sulfonyl fluorides have been shown to covalently modify non-catalytic tyrosine, lysine, and histidine residues in proteins. nih.gov The selectivity for a particular residue is often governed by the local chemical environment and the geometry of the interaction. nih.govnih.gov For example, the modification of tyrosine residues can be selectively achieved using tetramethylguanidine as a catalyst, which favors the deprotonation of tyrosine over other nucleophilic amino acids. nih.gov

However, the scope of SuFEx with this compound can be limited by steric hindrance around the sulfonyl fluoride group or the amino group on the pyridine ring. The electronic properties of the 6-aminopyridine scaffold also influence the reactivity of the sulfonyl fluoride. The electron-donating amino group can modulate the electrophilicity of the sulfonyl fluoride, potentially affecting reaction rates and yields.

Table 1: Scope and Limitations of this compound in SuFEx Reactions

| Factor | Scope | Limitations |

| Catalyst | Can be catalyzed by organosuperbases (e.g., DBU, BEMP) and other bases (e.g., tetramethylguanidine). nih.gov | Strong bases can be incompatible with sensitive functional groups. nih.gov High catalyst loading may complicate purification. nih.gov |

| Nucleophile | Reacts with a range of nucleophiles including amines, phenols, and thiols. nih.govsigmaaldrich.com Can covalently modify amino acid residues like tyrosine, lysine, and histidine. nih.govnih.gov | Reactivity and selectivity are dependent on the nucleophile and reaction conditions. nih.govnih.gov |

| Substrate | The 6-aminopyridine scaffold offers sites for further functionalization. | Steric hindrance around the reactive sites can impede the reaction. Electronic effects of the aminopyridine ring can influence reactivity. |

| Reaction Conditions | Can be performed in aqueous environments ("on-water" SuFEx). nih.gov | Strongly basic conditions may not be suitable for all substrates. nih.gov |

Reductive and Oxidative Transformations of the Sulfonyl Fluoride Group

The sulfonyl fluoride group is known for its remarkable stability towards a range of chemical transformations, including reduction and oxidation. nih.gov This stability is a key feature that underpins its utility in SuFEx click chemistry. nih.govsigmaaldrich.com

Reduction: The sulfur(VI)-fluoride bond is highly resistant to reduction. nih.govsigmaaldrich.com This is in stark contrast to other sulfonyl halides, such as sulfonyl chlorides, which are more susceptible to reduction. The high stability of the sulfonyl fluoride group allows for chemical manipulations on other parts of the this compound molecule without affecting the sulfonyl fluoride moiety.

Oxidation: Similarly, the sulfonyl fluoride group is exceptionally stable towards oxidation. nih.gov This robustness allows for synthetic strategies that involve oxidative conditions without the risk of degrading the sulfonyl fluoride. For instance, methods have been developed for the synthesis of sulfonyl fluorides through the electrochemical oxidative coupling of thiols and potassium fluoride, highlighting the stability of the product under oxidative conditions. nih.gov

Reactivity of the 6-Aminopyridine Scaffold

The 6-aminopyridine scaffold possesses a rich and varied reactivity profile, influenced by the interplay of the pyridine ring and the amino substituent.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqwikipedia.org The nitrogen atom exerts a deactivating, electron-withdrawing effect on the ring. uoanbar.edu.iq Furthermore, under acidic conditions typically employed for electrophilic aromatic substitution, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iqwikipedia.org

Consequently, direct electrophilic substitution on pyridine requires harsh reaction conditions. uoanbar.edu.iqyoutube.com When substitution does occur, it predominantly takes place at the 3- and 5-positions (meta to the nitrogen), as the intermediates for attack at these positions are less destabilized than those for attack at the 2-, 4-, and 6-positions. uoanbar.edu.iqyoutube.com

The presence of the amino group at the 6-position of the pyridine ring in this compound significantly influences its reactivity towards electrophilic substitution. The amino group is an activating, ortho-, para-directing group. However, in the context of the pyridine ring, its effect is to partially counteract the deactivating effect of the ring nitrogen. The directing effects of the amino group and the ring nitrogen are complex and can lead to a mixture of products. However, ortho-lithiation of pivaloylamino-protected aminopyridines has been shown to be a viable strategy for regiospecific electrophilic substitution. acs.org

N-Alkylation and N-Acylation of the Pyridine Nitrogen and Amino Group

Both the pyridine nitrogen and the exocyclic amino group in 6-aminopyridine are nucleophilic and can undergo N-alkylation and N-acylation reactions.

N-Alkylation: The pyridine nitrogen can be alkylated using various alkylating agents. google.comnih.gov The reaction typically proceeds via an SN2 mechanism. The exocyclic amino group can also be alkylated. Mono-N-alkylation of aminopyridines can be achieved using methods such as reaction with a carboxylic acid and sodium borohydride. researchgate.net Self-limiting alkylation of N-aminopyridinium salts has also been developed as a method for the selective synthesis of secondary amines. acs.orgchemrxiv.org The relative reactivity of the two nitrogen atoms can be influenced by steric and electronic factors, as well as the reaction conditions. google.com

N-Acylation: Similar to alkylation, both nitrogen atoms can be acylated. The acylation of the amino group is a common transformation. The pyridine nitrogen can also be acylated, although this is often reversible. The relative ease of acylation at the two sites can be controlled by the choice of acylating agent and reaction conditions.

Tautomerism and Its Influence on Reactivity

Aminopyridines can exist in different tautomeric forms. The predominant tautomer for 2-aminopyridine (B139424) derivatives is the amino form. nih.govnih.govpsu.edu Computational studies on 2-amino-4-methylpyridine (B118599) have shown that the canonical amino tautomer is significantly more stable than other potential tautomers. nih.govnih.gov

While the amino form is the major species, the potential for tautomerization can influence the reactivity of this compound. For instance, in reactions involving deprotonation, the formation of an anionic intermediate can be delocalized across both the ring and the exocyclic nitrogen, affecting the site of subsequent reactions. clockss.org The tautomeric equilibrium can be influenced by the solvent and the presence of acids or bases. researchgate.net

Table 2: Tautomeric Forms of 2-Aminopyridine

| Tautomer | Structure | Relative Stability |

| Amino form | Pyridine ring with an exocyclic amino group. | Most stable tautomer. nih.govnih.gov |

| Imino form | Pyridone-like structure with an endocyclic NH and an exocyclic imine. | Less stable than the amino form. |

Coordination Chemistry of the Pyridine and Amino Functionalities

The pyridine nitrogen and the amino group of 6-aminopyridine are both potential coordination sites for metal ions. Aminopyridines are versatile ligands in coordination chemistry, capable of exhibiting various coordination modes, including monodentate, chelating, and bridging. nih.govmdpi.com

The pyridine nitrogen, with its sp2 hybridized lone pair, readily coordinates to a wide range of metal centers. nih.gov The amino group can also coordinate to metals, although it is generally a weaker donor than the pyridine nitrogen. mdpi.com In many cases, aminopyridines act as chelating ligands, forming a stable five-membered ring with the metal center through coordination of both the pyridine and amino nitrogens. mdpi.com

Recent research has also explored the η6-coordination of aminopyridines to metal catalysts, such as ruthenium, which enables novel reactivity, including the amination of aminopyridines. nih.govorganic-chemistry.org In this mode, the entire pyridine ring coordinates to the metal center, activating it towards nucleophilic attack. nih.govorganic-chemistry.org The coordination behavior of this compound will be influenced by the electronic and steric effects of the sulfonyl fluoride group, which may affect the donor properties of the pyridine ring and the amino group.

Interplay and Synergistic Reactivity Between Functional Groups

The proximate positioning of the electron-donating amino group at the 6-position and the electron-withdrawing sulfonyl fluoride group at the 3-position of the pyridine ring creates a molecule with distinct electronic and reactive properties. The amino group can act as an intramolecular nucleophile or as a directing group, influencing the reactivity of the sulfonyl fluoride. Conversely, the sulfonyl fluoride group, a potent electrophile, can be the target of intramolecular attack or can modulate the nucleophilicity of the amino group and the pyridine ring itself.

Intramolecular Cyclization Reactions

The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. While direct studies on the cyclization of this compound are not extensively documented, the reactivity of analogous compounds, such as 2-aminopyridine-3-sulfonyl chlorides and other pyridine sulfonamides, provides significant insights into potential reaction pathways. researchgate.netnih.gov

One plausible intramolecular reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl fluoride. This type of cyclization would be highly dependent on the reaction conditions, such as the presence of a base to deprotonate the amino group and enhance its nucleophilicity. The resulting cyclic sulfonamide, a derivative of pyridothiazine, would be a six-membered ring fused to the pyridine core.

Studies on related pyridine sulfonamides have shown that intramolecular radical cyclization can also occur. nih.gov For instance, under radical-generating conditions, a nitrogen-centered radical could be formed from the amino group, which could then attack the pyridine ring in an intramolecular fashion. The position of the sulfonyl group would influence the regioselectivity of such a cyclization.

Furthermore, the amino group of 2-aminopyridines is well-known to participate in condensation reactions with various electrophiles to form fused ring systems like imidazo[1,2-a]pyridines. While this typically involves an intermolecular reaction, the presence of the sulfonyl fluoride group could potentially trigger subsequent intramolecular reactions, leading to more complex polycyclic structures.

The table below summarizes potential intramolecular cyclization products of this compound based on the reactivity of analogous compounds.

| Starting Material | Reaction Type | Potential Product |

| This compound | Intramolecular Nucleophilic Attack | Pyridothiazine derivative |

| This compound | Intramolecular Radical Cyclization | Fused bicyclic sulfonamide |

Computational and Theoretical Studies of 6 Aminopyridine 3 Sulfonyl Fluoride

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its physical and chemical behavior. For 6-Aminopyridine-3-sulfonyl fluoride (B91410), the interplay between the electron-donating amino group and the electron-withdrawing sulfonyl fluoride group on the pyridine (B92270) ring is of particular interest.

HOMO-LUMO Gap and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

While direct calculations for 6-Aminopyridine-3-sulfonyl fluoride are not available, studies on similar aromatic and heterocyclic systems provide valuable context. For instance, computational analyses of pyridine derivatives show that the HOMO-LUMO gap can be tuned by the nature of the substituents. researchgate.netnih.govacs.org Electron-donating groups, like the amino group, tend to raise the energy of the HOMO, while electron-withdrawing groups, such as the sulfonyl fluoride, lower the energy of the LUMO. This combined effect in this compound would likely lead to a relatively small HOMO-LUMO gap, suggesting a molecule with notable chemical reactivity. nih.gov The LUMO is expected to be localized primarily on the pyridine ring and the sulfonyl fluoride group, while the HOMO would be concentrated on the amino group and the pyridine ring. researchgate.net

Table 1: Illustrative HOMO-LUMO Gaps of Related Aromatic Compounds from Computational Studies

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Imidazopyridine Derivative (3f) | - | - | - | nih.gov |

| Imidazopyridine Derivative (4g) | - | - | - | nih.gov |

| 4-Aminopyridine Arsenate Monohydrate | -6.60 | - | - | nih.gov |

Note: This table presents data from analogous compounds to illustrate typical values. Specific values for this compound would require dedicated DFT calculations.

Charge Distribution and Electrostatic Potentials

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative electrostatic potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would likely show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl fluoride group, making these sites potential hydrogen bond acceptors. nih.govnih.gov The amino group's nitrogen would also contribute to the negative potential. Conversely, the hydrogen atoms of the amino group and the pyridine ring would exhibit a positive electrostatic potential, indicating their role as potential hydrogen bond donors. nih.govnih.gov The sulfur atom, being bonded to three highly electronegative atoms (two oxygens and a fluorine), would be a site of significant positive potential, making it the primary electrophilic center for nucleophilic attack. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of a molecule are determined by its conformational landscape, which includes the various energy minima and the barriers to rotation around single bonds.

Rotational Barriers of Sulfonyl Fluoride and Amino Groups

Rotation around the C-S bond of the sulfonyl fluoride group and the C-N bond of the amino group in this compound is subject to rotational barriers. These barriers arise from steric hindrance and electronic effects, such as conjugation with the pyridine ring.

Computational studies on aromatic carbonyl compounds and other substituted aromatics have shown that density functional theory (DFT) can be used to evaluate these rotational barriers. researchgate.netmdpi.com For the sulfonyl fluoride group attached to the pyridine ring, the rotational barrier is influenced by the electronic interaction between the S-F bond and the pi-system of the ring. While specific values for our target molecule are not published, studies on similar aromatic systems suggest that these barriers can be significant enough to influence the molecule's preferred conformation. biomedres.us The rotation of the amino group is also a key conformational factor, with the planarity of the group relative to the ring being influenced by hydrogen bonding and steric effects.

Intermolecular Interactions and Hydrogen Bonding Networks

The amino group and the sulfonyl fluoride group, along with the pyridine nitrogen, make this compound capable of participating in a variety of intermolecular interactions, most notably hydrogen bonds. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the sulfonyl oxygens can act as hydrogen bond acceptors.

Computational studies on aminopyridine derivatives have demonstrated the importance of hydrogen bonding in their crystal structures and in solution. nih.govnih.gov These studies show that N-H···N and N-H···O hydrogen bonds are common motifs. nih.govrsc.org In the solid state, this compound would likely form extended hydrogen-bonded networks, influencing its crystal packing and physical properties. The presence of both a strong donor (NH2) and multiple acceptor sites (pyridine N, SO2) allows for the formation of robust intermolecular connections. arxiv.org

Reaction Mechanism Elucidation Through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. For this compound, a key reaction is the Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction where the fluoride is displaced by a nucleophile. nih.gov

Computational studies of the SuFEx reaction mechanism, often using DFT, have provided significant insights. nih.gov For the reaction of a sulfonyl fluoride with an amine, the mechanism is generally understood to be an S_N2-type reaction at the sulfur center. The reaction of a sulfonyl fluoride with 3-aminopyridine (B143674) has been shown to be facilitated by a Lewis acid, which activates the sulfonyl fluoride towards nucleophilic attack. acs.org Quantum chemical calculations can model this activation, showing how the Lewis acid interacts with the sulfonyl fluoride to lower the activation energy of the reaction. These studies can also explore the role of the solvent and other additives in the reaction pathway. The general utility of sulfonyl fluorides as electrophiles in medicinal chemistry and chemical biology is an active area of research, with computational modeling playing a key role in the design of new chemical probes and covalent inhibitors. nih.gov

Transition State Characterization for Key Reaction Pathways

The reactivity of this compound is of significant interest, particularly in the context of sulfonamide synthesis, a cornerstone of pharmaceutical and agrochemical industries. nih.gov A key reaction pathway for this compound involves the nucleophilic attack of an amine on the sulfur atom of the sulfonyl fluoride group. Computational methods, such as Density Functional Theory (DFT), are pivotal in characterizing the transition states of such reactions.

The transition state is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. For the reaction of this compound with an amine, the transition state would involve the partial formation of the sulfur-nitrogen bond and the partial cleavage of the sulfur-fluorine bond. Quantum chemical calculations can model this structure, providing insights into its geometry, electronic distribution, and vibrational frequencies. A key feature of a calculated transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate towards the product.

In the broader context of sulfonyl fluoride chemistry, particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reactions, Lewis acids have been shown to activate the sulfonyl fluoride group towards nucleophilic attack. nih.govtheballlab.comnih.gov Computational studies can elucidate the role of a catalyst, such as calcium triflimide (Ca(NTf₂)₂), by modeling its interaction with the sulfonyl fluoride. nih.govtheballlab.com This could occur through the formation of Lewis acid/base adducts with the sulfonyl oxygens or the fluorine atom, thereby increasing the electrophilicity of the sulfur atom and lowering the energy of the transition state. nih.govtheballlab.com

Activation Energies and Reaction Dynamics

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. Computational chemistry provides a means to calculate the activation energies for the reactions of this compound. By determining the energies of the reactants, the transition state, and the products, the activation energy barrier can be calculated.

For the sulfonamide formation from this compound and an amine, DFT calculations can predict the activation energy. This value is crucial for understanding the reaction rate and how it might be influenced by factors such as the nature of the amine, the solvent, and the presence of a catalyst. For instance, the use of a Lewis acid catalyst like Ca(NTf₂)₂ is known to significantly accelerate the reaction, and computational studies can quantify this effect by showing a reduction in the calculated activation energy. nih.govtheballlab.com

Reaction dynamics simulations, which go beyond static transition state theory, can provide a more detailed picture of the reaction pathway. These simulations can model the trajectory of the reacting molecules over time, offering insights into the dynamic aspects of the reaction, such as the role of vibrational energy and the influence of the solvent environment on the reaction pathway. While detailed reaction dynamics studies on this compound are not widely published, the methodologies are well-established for similar chemical systems.

Prediction of Spectroscopic Signatures for Elucidation

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Theoretical Vibrational Frequencies (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and elucidating molecular structure. The vibrational frequencies observed in these spectra correspond to the different modes of molecular vibration. Quantum chemical calculations, particularly DFT, can accurately predict these vibrational frequencies.

For this compound, a full vibrational analysis can be performed computationally. The calculated frequencies can then be compared with experimental spectra to confirm the structure of the compound. Theoretical calculations also provide information on the intensity of each vibrational mode in both IR and Raman spectra, which is crucial for a complete spectral assignment. Studies on related molecules, such as 2-aminopyridine (B139424), have demonstrated the good agreement that can be achieved between calculated and experimental vibrational wavenumbers. tsijournals.com

Below is a representative table of predicted vibrational frequencies for the key functional groups of this compound, based on typical values for similar compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretch | ~3500 |

| Amino (-NH₂) | Symmetric Stretch | ~3400 |

| Amino (-NH₂) | Scissoring | ~1630 |

| Pyridine Ring | C-H Stretch | ~3100-3000 |

| Pyridine Ring | C=C, C=N Stretch | ~1600-1400 |

| Sulfonyl Fluoride (-SO₂F) | Asymmetric SO₂ Stretch | ~1400 |

| Sulfonyl Fluoride (-SO₂F) | Symmetric SO₂ Stretch | ~1200 |

| Sulfonyl Fluoride (-SO₂F) | S-F Stretch | ~850 |

Note: These are representative values and the actual computed frequencies may vary depending on the level of theory and basis set used in the calculation.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which can be invaluable for assigning experimental spectra, especially for complex molecules.

The prediction of NMR chemical shifts for a molecule like this compound would typically involve a multi-step computational workflow. github.io This would start with a conformational search to identify the low-energy conformers of the molecule. The geometry of each conformer would then be optimized, followed by the calculation of the NMR shielding tensors using a suitable level of theory, such as DFT with a functional and basis set optimized for NMR predictions. github.io The final predicted chemical shifts are often obtained by averaging the shifts of the individual conformers, weighted by their Boltzmann population.

For pyridine derivatives, the chemical shifts can be estimated using substituent chemical shifts (SCS), although more accurate predictions require quantum chemical calculations. stenutz.eu The accuracy of these predictions has been shown to be high enough to aid in the assignment of relative configurations of diastereomers. github.io

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~160 |

| C3 | - | ~135 |

| C4 | ~7.8 | ~125 |

| C5 | ~8.5 | ~145 |

| C6 | - | ~155 |

| NH₂ (H) | ~6.5 | - |

Analytical and Spectroscopic Characterization Techniques for 6 Aminopyridine 3 Sulfonyl Fluoride and Its Derivatives

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of 6-aminopyridine-3-sulfonyl fluoride (B91410), enabling the separation of the main compound from impurities and potential derivatives. The choice of method depends on the volatility, polarity, and chiral nature of the analyte.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of 6-aminopyridine-3-sulfonyl fluoride and its non-volatile derivatives. Given the polar nature of the aminopyridine and sulfonyl fluoride moieties, reversed-phase HPLC is a commonly employed mode.

A typical stability-indicating HPLC method for aminopyridine-containing compounds would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netinnovareacademics.in The pH of the mobile phase is a critical parameter to control the ionization state of the amino group and achieve optimal peak shape and retention. For instance, a phosphate (B84403) buffer at a pH around 7.0 can be effective for separating various aminopyridine isomers. cmes.org Detection is most commonly performed using a UV detector, as the pyridine (B92270) ring provides a suitable chromophore. A detection wavelength of around 280 nm is often appropriate for such compounds. cmes.org

Method validation according to ICH guidelines would be necessary to ensure the method is fit for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. innovareacademics.in For instance, a study on 3,4-diaminopyridine (B372788) demonstrated a precise and accurate HPLC method capable of separating the main compound from its degradation products. researchgate.net

Illustrative HPLC Method Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. While this compound itself has low volatility due to its polar functional groups and potential for hydrogen bonding, its volatile derivatives can be effectively analyzed by GC. Derivatization is a key step to increase the volatility of polar analytes containing active hydrogens, such as the amino group in this molecule.

A common derivatization technique is silylation, where active hydrogens are replaced by a nonpolar trimethylsilyl (B98337) (TMS) group. nist.govnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to prepare the TMS derivative of this compound. nist.gov The resulting silylated compound is more volatile and thermally stable, making it amenable to GC analysis.

The GC analysis is typically performed on a capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification based on the fragmentation pattern. nih.govresearchgate.net

Hypothetical GC Method Parameters for a TMS-Derivative of this compound:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 50-550 m/z |

For derivatives of this compound that are chiral, Supercritical Fluid Chromatography (SFC) is a powerful technique for enantiomeric separation. researchgate.net SFC often provides faster separations and higher efficiency compared to normal-phase HPLC, and it is considered a more environmentally friendly technique due to the use of supercritical CO2 as the primary mobile phase. nih.gov

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. researchgate.netnih.gov The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as methanol or ethanol, to adjust the solvent strength and improve peak shape. The choice of modifier can significantly impact the selectivity of the separation. nih.gov

The development of a chiral SFC method often involves screening a variety of CSPs and modifiers to find the optimal conditions for resolution. researchgate.net Detection can be performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of this compound and its derivatives. It provides accurate mass measurements, which allow for the determination of the elemental composition of the molecule and its fragments.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common soft ionization techniques that allow for the analysis of molecules with minimal fragmentation, providing information about the molecular weight.

Electrospray Ionization (ESI) is particularly well-suited for polar and ionizable compounds. For this compound, ESI in positive ion mode would likely produce a prominent protonated molecule [M+H]+, due to the basic nature of the pyridine nitrogen and the amino group. The fragmentation of aromatic sulfonamides in ESI has been studied, and characteristic losses, such as the elimination of SO2, can be observed. researchgate.netnih.gov

Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is suitable for a wide range of compounds, including those with lower polarity. researchgate.netcreative-proteomics.comwikipedia.orgnationalmaglab.org For this compound, APCI would also be expected to produce a protonated molecule [M+H]+. The choice between ESI and APCI can depend on the specific derivative being analyzed and the mobile phase composition in an LC-MS setup.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of complex molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. This provides detailed structural information and helps to confirm the identity of a compound. nih.gov

For a derivative of this compound, an MS/MS experiment would typically involve isolating the [M+H]+ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern can be interpreted to deduce the structure. Based on studies of similar aromatic sulfonamides, characteristic fragmentation pathways for the [M+H]+ ion of this compound could include:

Loss of SO2 (64 Da): This is a common fragmentation pathway for aromatic sulfonyl compounds, leading to a fragment corresponding to the aminopyridine radical cation. researchgate.netnih.gov

Cleavage of the C-S bond: This would result in the formation of an aminopyridine fragment ion.

Loss of HF (20 Da) from the sulfonyl fluoride group: This is another plausible fragmentation pathway.

The exact fragmentation pattern would provide a unique fingerprint for the molecule, aiding in its unambiguous identification.

Predicted Major MS/MS Fragments for Protonated this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 175.02 | 111.05 | SO2 |

| 175.02 | 94.06 | FSO2 |

| 175.02 | 155.03 | HF |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Backbone Analysis